Anti-Hofmeister Selectivity Pattern
Sulfate-ionophore I-based PVC membrane electrodes (2 wt% ionophore, 91.6 wt% o-NPOE plasticizer, 1.4 wt% TDDMACl additive, 5 wt% PVC) exhibit a distinctly non-Hofmeister selectivity pattern that significantly depresses interference from lipophilic anions relative to a classical quaternary ammonium anion-exchanger electrode [1]. This anti-Hofmeister behavior is defined by the ionophore's hydrogen-bonding recognition mechanism rather than simple lipophilicity-based partitioning [2].
| Evidence Dimension | Selectivity pattern type (Hofmeister vs. anti-Hofmeister) |
|---|---|
| Target Compound Data | Anti-Hofmeister selectivity: logKpot(SO4,SCN⁻) = +2.9; logKpot(SO4,NO3⁻) = +1.6; logKpot(SO4,Br⁻) = +1.1; logKpot(SO4,Cl⁻) = −0.1 |
| Comparator Or Baseline | Classical quaternary ammonium anion-exchanger electrode: selectivity follows Hofmeister series (SCN⁻ > NO3⁻ > Br⁻ > Cl⁻, with much higher lipophilic anion interference) |
| Quantified Difference | Significant reduction of interference from SCN⁻, NO3⁻, Br⁻, and Cl⁻ compared to conventional anion-exchanger; Cl⁻ interference is particularly suppressed (logKpot = −0.1) |
| Conditions | PVC membrane, o-NPOE plasticizer, 50 mol% TDDMACl cationic sites relative to ionophore; matched potential method, sulfate concentration range 1.0–10 mM |
Why This Matters
Procurement decisions must account for sensor selectivity: the anti-Hofmeister pattern enables sulfate determination in real-world samples containing high levels of lipophilic anions (e.g., nitrate from agricultural runoff, chloride from saline waters) where conventional anion-exchanger electrodes fail due to overwhelming interference.
- [1] Nishizawa S, Bühlmann P, Xiao KP, Umezawa Y. Application of a bis-thiourea ionophore for an anion selective electrode with a remarkable sulfate selectivity. Analytica Chimica Acta. 1998; 358(1): 35-44. DOI: 10.1016/S0003-2670(97)00569-2. View Source
- [2] Eulate EA de, Kovalev IS, Smith RB, et al. Evaluation of interfacial sulfate complexation by a bis-thiourea ionophore at water-organic interfaces using microelectrochemistry and high resolution mass spectrometry. Microchemical Journal. 2017; 131: 36-42. DOI: 10.1016/j.microc.2016.11.007. View Source
